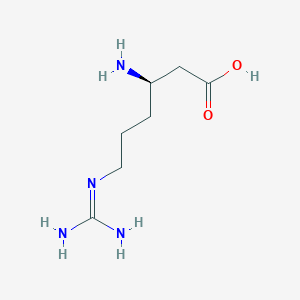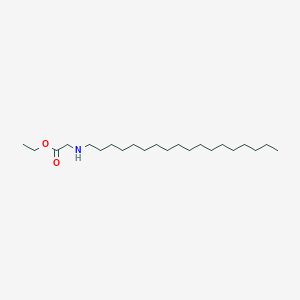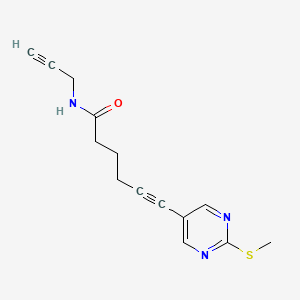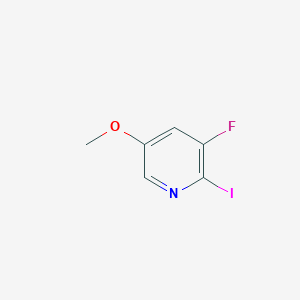
(R)-3-Amino-6-guanidinohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-6-guanidinohexanoic acid is an amino acid derivative with a unique structure that includes both an amino group and a guanidino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-6-guanidinohexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-lysine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Guanidino Group: The protected L-lysine is then reacted with a guanidinating reagent, such as O-methylisourea, to introduce the guanidino group.
Deprotection: The protecting groups are removed to yield ®-3-Amino-6-guanidinohexanoic acid.
Industrial Production Methods: Industrial production of ®-3-Amino-6-guanidinohexanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and biocatalysis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Amino-6-guanidinohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oximes, nitriles.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
®-3-Amino-6-guanidinohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-3-Amino-6-guanidinohexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and transport proteins.
Pathways Involved: Protein synthesis, signal transduction, and metabolic pathways.
Comparaison Avec Des Composés Similaires
L-Arginine: Another amino acid with a guanidino group, but with different structural and functional properties.
L-Lysine: The precursor for ®-3-Amino-6-guanidinohexanoic acid, lacking the guanidino group.
Uniqueness: ®-3-Amino-6-guanidinohexanoic acid is unique due to its specific combination of amino and guanidino groups, which confer distinct chemical reactivity and biological activity compared to other amino acids.
Propriétés
Formule moléculaire |
C7H16N4O2 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(3R)-3-amino-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(4-6(12)13)2-1-3-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m1/s1 |
Clé InChI |
VNWXCGKMEWXYBP-RXMQYKEDSA-N |
SMILES isomérique |
C(C[C@H](CC(=O)O)N)CN=C(N)N |
SMILES canonique |
C(CC(CC(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)




![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)


![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)

